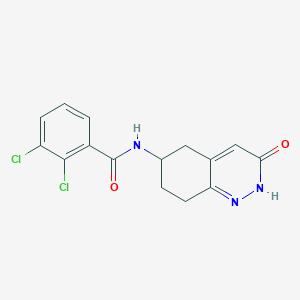

2,3-dichloro-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound could potentially involve 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which is a widely used quinone with a high reduction potential . DDQ commonly mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .Molecular Structure Analysis

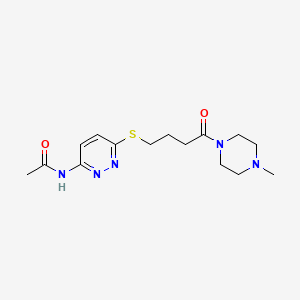

The molecular structure of DHCB is complex, with multiple rings and functional groups. It includes a hexahydrocinnolin-6-yl group, which is a type of cycloalkane . Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring .Chemical Reactions Analysis

DDQ, which could be involved in the synthesis of DHCB, has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds . It can also convert benzyls, heteroarenes, fluoroarenes, benzene, and olefins into their radical cation forms .Applications De Recherche Scientifique

Antimicrobial Applications

The synthesis and study of the antimicrobial activity of novel derivatives, including those similar to the queried compound, show significant potential against various microorganism strains. Notably, compounds exhibited greater activity than reference drugs against Proteus vulgaris and Pseudomonas aeruginosa strains, with one derivative showing higher activity than streptomycin and metronidazole against Bacillus subtilis and Candida albicans fungi (Kolisnyk et al., 2015).

Herbicidal Activity

Research into N-substituted benzamides has led to the discovery of compounds with herbicidal activity on annual and perennial grasses, showing potential utility in forage legumes, certain turf grasses, and cultivated crops. This suggests the compound's framework could be beneficial in developing new herbicide formulas (Viste et al., 1970).

Pharmaceutical Potential

The compound's structure is related to those studied for cardiac electrophysiological activity, indicating its relevance in developing selective class III agents for treating arrhythmias. This highlights its potential in pharmaceutical applications, specifically in cardiology (Morgan et al., 1990).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes, influencing their function .

Mode of Action

It’s possible that it interacts with its targets through a variety of mechanisms, potentially including direct binding, modulation of enzymatic activity, or alteration of cellular signaling pathways .

Biochemical Pathways

Similar compounds have been known to influence a variety of biochemical pathways, potentially leading to changes in cellular metabolism, signal transduction, or gene expression .

Pharmacokinetics

Similar compounds have been known to exhibit a variety of pharmacokinetic properties, potentially influencing their bioavailability and therapeutic efficacy .

Result of Action

Similar compounds have been known to induce a variety of cellular responses, potentially leading to changes in cell growth, differentiation, or survival .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can potentially affect the compound’s stability, its interaction with its targets, and its overall efficacy .

Propriétés

IUPAC Name |

2,3-dichloro-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N3O2/c16-11-3-1-2-10(14(11)17)15(22)18-9-4-5-12-8(6-9)7-13(21)20-19-12/h1-3,7,9H,4-6H2,(H,18,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVNENBYFHPEGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NNC(=O)C=C2CC1NC(=O)C3=C(C(=CC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2875426.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2875428.png)

![1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine oxalate](/img/structure/B2875429.png)

![2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2875434.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2875438.png)

![N1-cycloheptyl-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2875443.png)